molecular formula C₂₄H₃₂Cl₂N₈O B560558 盐酸三环利克 CAS No. 1977495-97-8

盐酸三环利克

货号 B560558
CAS 编号: 1977495-97-8
分子量: 519.47
InChI 键: BRCYOXKEDFAUSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trilaciclib, sold under the brand name Cosela, is a medication used to reduce the frequency of chemotherapy-induced bone marrow suppression . It’s a small-molecule, short-acting, inhibitor of cyclin-dependent kinases (CDK) 4 and 6 .


Synthesis Analysis

Trilaciclib is synthesized using 2-thiomethyl-4-chloropyrimidine as a raw material by chemical reaction . The specific synthesis steps involve a nucleophilic substitution reaction between 2-thiomethyl-4-chloropyrimidine and piperazin-2-one .


Molecular Structure Analysis

The molecular formula of Trilaciclib hydrochloride is C24H32Cl2N8O . The molecular weight is 519.47 g/mol .


Chemical Reactions Analysis

Trilaciclib is a transient inhibitor of CDK 4 and 6 in cells, an activity that the proliferation of hematopoietic stem cells and progenitor cells depends on . It temporarily stops the reproduction of stem cells to mitigate the impact of myelosuppressive chemotherapy .


Physical And Chemical Properties Analysis

Trilaciclib hydrochloride is a small-molecule, short-acting, inhibitor of cyclin-dependent kinases (CDK) 4 and 6 . It has a molecular weight of 519.47 g/mol and a molecular formula of C24H32Cl2N8O .

科学研究应用

  1. 肺癌治疗中的骨髓保护:三环利克因其在保护造血干细胞和祖细胞以及免疫系统功能免受化疗引起的损伤(称为骨髓保护)方面的有效性而闻名。这在患有新诊断的广泛期小细胞肺癌 (ES-SCLC) 的患者中得到证实,其中三环利克在化疗前给药时,严重中性粒细胞减少症的平均持续时间和严重中性粒细胞减少症的发生率显着降低,红细胞和血小板指标以及健康相关生活质量 (HRQoL) 进一步改善 (Daniel 等人,2020).

  2. 获批用于肺癌的骨髓抑制:三环利克于 2021 年 2 月在美国获得批准,用于降低接受某些 ES-SCLC 化疗方案的成年患者的化疗引起的骨髓抑制的发生率。该批准基于其诱导骨髓中增殖造血干细胞和祖细胞短暂可逆的 G1 细胞周期停滞的能力,从而在化疗期间保护它们免受损伤 (Dhillon,2021).

  3. 在三阴性乳腺癌中的有效性:一项针对转移性三阴性乳腺癌的研究表明,三环利克加吉美嘧胺和卡铂化疗通常耐受性良好,总体生存结果令人鼓舞。这表明三环利克在这一环境中具有潜在作用,尽管在骨髓抑制终点中未观察到显着差异 (Tan 等人,2019).

  4. 增强小细胞肺癌中的 T 细胞活化:在接受化疗的小细胞肺癌患者中,三环利克给药产生了更多新扩增的外周 T 细胞克隆,在具有抗肿瘤反应的患者中扩增明显更大。这表明在化疗的同时增强免疫系统功能的作用 (Weiss 等人,2019).

  5. 优化剂量选择:临床前和临床数据的综合药代动力学和药效学分析对于确定三环利克在临床试验中使用的最佳剂量至关重要,尤其是在 ES-SCLC 中 (Li 等人,2021).

  6. 改善患者的生活质量:三环利克已被证明可以改善接受 ES-SCLC 化疗患者的整体生活质量。这是由于其髓保护作用,从而减少了化疗治疗的并发症和中断 (Hussein 等人,2021).

  7. 成本效益分析:一项分析表明,三环利克可能在预防和/或管理化疗引起的骨髓抑制方面提供经济价值,尤其是在 ES-SCLC 中,因为它减少了对单一谱系特异性干预的需求 (Little 等人,2021).

  8. 在乳腺癌治疗中的潜力:三环利克在转移性三阴性乳腺癌化疗前使用时,已显示出增强抗肿瘤疗效和改善总体生存的潜力。这种益处可能是通过免疫机制介导的 (Tan 等人,2021).

  9. 各种癌症治疗中的髓保护:在化疗期间同时保护多种造血谱系的能力已在不同研究中得到一致证明,使其成为改善髓抑制化疗方案安全性的有前途的药物 (Domínguez 等人,2021).

  10. 增强化疗和 ICI 疗效:三环利克在增强化疗和免疫检查点抑制剂组合的抗肿瘤疗效方面显示出前景,在临床前模型中。这种作用与肿瘤微环境中 T 细胞亚群的调节和效应功能增强有关 (Lai 等人,2020).

  11. 首创的骨髓抑制治疗:三环利克被认为是减少化疗引起的骨髓抑制的首创疗法,尤其是在治疗广泛期小细胞肺癌和晚期三阴性乳腺癌方面 (Young 和 Tan,2022).

  12. 乳腺癌的 III 期试验:正在进行的 III 期试验,如 PRESERVE 2,正在评估三环利克与化疗联合用于转移性 TNBC 的疗效和安全性,进一步扩大了其在癌症治疗中的潜在应用 (Goel 等人,2022).

安全和危害

Trilaciclib is contraindicated in patients with a history of serious hypersensitivity reactions to the drug . It can cause moderate to severe irritant to the skin and eyes . Patients may develop interstitial lung disease or pneumonitis, and trilaciclib is associated with embryo-fetal toxicity .

未来方向

Trilaciclib received its first approval in the USA in February 2021 to decrease the incidence of chemotherapy-induced myelosuppression in adult patients . Clinical studies in breast cancer, colorectal cancer, and small cell lung cancer are underway in several countries . The final overall survival analysis of trilaciclib plus chemotherapy in patients with metastatic triple-negative breast cancer as part of the PRESERVE 2 trial will take place in the third quarter of 2024 .

属性

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYOXKEDFAUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trilaciclib hydrochloride

CAS RN

1977495-97-8
Record name Trilaciclib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRILACICLIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
N Barquero - Drugs of the Future, 2020 - access.portico.org
Cancer is a worldwide prevalent disease that affects or will affect most adults at some point in their lives. Chemotherapy together with radiotherapy and surgery have been the main …
Number of citations: 2 access.portico.org
R Rudraraju, MJ Gartner, JA Neil, ES Stout, J Chen… - bioRxiv, 2022 - biorxiv.org
… Abemaciclib and Palbociclib inhibited virus replication in both cell types, while Trilaciclib hydrochloride inhibited in cardiac cells with variable inhibition in the lung AT2 cells (Figure 5A). …
Number of citations: 1 www.biorxiv.org
R Rudraraju, MJ Gartner, JA Neil, ES Stout, J Chen… - Stem Cell Reports, 2023 - cell.com
… ); cyclin-dependent kinases (CDKs) (CCT251545, SNS-032, palbociclib hydrochloride, flavopiridol, dinaciclib, abemaciclib, samuraciclib hydrochloride hydrate, trilaciclib hydrochloride); …
Number of citations: 3 www.cell.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。